molecular formula C6H10N4O2 B2763159 N-Ethyl-1-methyl-4-nitro-1H-pyrazol-3-amine CAS No. 1429417-69-5

N-Ethyl-1-methyl-4-nitro-1H-pyrazol-3-amine

Cat. No.: B2763159
CAS No.: 1429417-69-5
M. Wt: 170.172
InChI Key: DKLPSLBQZKPIJT-UHFFFAOYSA-N
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Description

N-Ethyl-1-methyl-4-nitro-1H-pyrazol-3-amine is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. The presence of both nitro and amine groups in this compound makes it an interesting subject for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-1-methyl-4-nitro-1H-pyrazol-3-amine typically involves the condensation of ethyl hydrazine with 1-methyl-4-nitro-1H-pyrazole. The reaction is usually carried out in an ethanol solvent under reflux conditions. The mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-1-methyl-4-nitro-1H-pyrazol-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Ethyl-1-methyl-4-nitro-1H-pyrazol-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Used in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of N-Ethyl-1-methyl-4-nitro-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The amine group can form hydrogen bonds with target proteins, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-3-nitro-1H-pyrazol-4-amine
  • N-Methyl-1-ethyl-4-nitro-1H-pyrazol-3-amine
  • 1-Ethyl-3-nitro-1H-pyrazol-4-amine

Uniqueness

N-Ethyl-1-methyl-4-nitro-1H-pyrazol-3-amine is unique due to the presence of both ethyl and methyl groups, which can influence its reactivity and biological activity. The combination of nitro and amine groups also provides a unique set of chemical properties that can be exploited in various applications .

Properties

IUPAC Name

N-ethyl-1-methyl-4-nitropyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O2/c1-3-7-6-5(10(11)12)4-9(2)8-6/h4H,3H2,1-2H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKLPSLBQZKPIJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NN(C=C1[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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